molecular formula C9H18O4 B1585406 Ethyl 2,2-diethoxypropionate CAS No. 7476-20-2

Ethyl 2,2-diethoxypropionate

Cat. No. B1585406
Key on ui cas rn: 7476-20-2
M. Wt: 190.24 g/mol
InChI Key: BVAMIFTXHAJQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08865149B2

Procedure details

A mixture of ethyl pyruvate (13.92 g, 0.120 moles), triethyl orthoformate (19.44 g, 0.131 moles), ethyl alcohol (9.0 g), and p-toluenesulfonic acid monohydrate (0.0432 g, 0.00227 moles) was stirred at 45° C. overnight under nitrogen atmosphere. Next, after cooling to room temperature, Na2CO3 (1.20 g) was added and the mixture was stirred for 15 minutes. The reaction mixture was then filtered and ethyl alcohol and residual triethyl orthoformate were distilled off under reduced pressure. The residue was subjected to fractional vacuum distillation giving 18.2 g of pure ethyl pyruvate diethyl ketal. NMR (d6-DMSO): 1.27 ppm (t, —CH3, ethyl (ketal), 6H) 1.34 ppm (t, —CH3, ethyl (ester), 3H), 1.40 ppm (s, —CH3—C—COO—, 3H), 3.45 ppm (q, —OCH2CH3, (ketal), 4H), 4.29 ppm (q, —OCH2CH3, (ester), 2H).
Quantity
13.92 g
Type
reactant
Reaction Step One
Quantity
19.44 g
Type
reactant
Reaction Step One
Quantity
0.0432 g
Type
catalyst
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])C(C)=O.[CH:9]([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])OCC.[C:19]([O-])([O-])=O.[Na+].[Na+]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)C>[CH2:17]([O:16][C:9]([O:13][CH2:14][CH3:15])([CH3:19])[C:1]([O:6][CH2:7][CH3:8])=[O:5])[CH3:18] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
13.92 g
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
Quantity
19.44 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0.0432 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
9 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
was stirred at 45° C. overnight under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Next, after cooling to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
DISTILLATION
Type
DISTILLATION
Details
ethyl alcohol and residual triethyl orthoformate were distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to fractional vacuum distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C(=O)OCC)(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: CALCULATEDPERCENTYIELD 845%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.